molecular formula C17H27ClN2O2 B2442164 Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate CAS No. 1690787-08-6

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate

Cat. No.: B2442164
CAS No.: 1690787-08-6
M. Wt: 326.87
InChI Key: JGLOKKAEMHRESL-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate (CAS 1690787-08-6) is a chemical compound with the molecular formula C 17 H 27 ClN 2 O 2 and a molecular weight of 326.86 g/mol . It is a carbamate derivative, a class of compounds known for their significant role in modern drug discovery due to their good chemical and proteolytic stability, and ability to penetrate cell membranes . The carbamate group often serves as a key structural motif in pharmaceuticals, functioning as a stable amide bond mimic that can improve the pharmacokinetic properties and biological activity of parent molecules . This specific compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry for the protection of amine functionalities during multi-step synthesis . The presence of the 3-chlorophenyl moiety suggests potential for interaction with various biological targets. While the exact biological profile and primary research applications for this specific molecule require further investigation by the researcher, compounds of this structural class are frequently utilized as valuable intermediates or building blocks in medicinal chemistry campaigns. They are particularly relevant in the synthesis of more complex molecules for screening as potential therapeutic agents, such as protease inhibitors or other pharmacologically active scaffolds . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOKKAEMHRESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate typically involves multiple steps:

  • Formation of the Intermediate Amine: : The initial step involves the synthesis of the intermediate amine, 1-(3-chlorophenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of 3-chloroacetophenone.

  • Alkylation: : The intermediate amine is then alkylated with 2-bromo-2-methylpropane to introduce the tert-butyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

  • Carbamoylation: : The final step involves the reaction of the alkylated amine with tert-butyl chloroformate to form the desired carbamate. This reaction is typically performed under basic conditions using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.

  • Substitution: : The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its structural features suggest it could interact with specific biological targets, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate: Similar in structure but with a cyclobutyl group instead of an ethylamino group.

    Tert-butyl N-(3-chloropropyl)carbamate: Features a propyl group instead of the more complex ethylamino and methylpropan-2-yl groups.

Uniqueness

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group with a 3-chlorophenyl and ethylamino substituent. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Biological Activity

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group, a 3-chlorophenyl moiety, and an ethylamino substituent. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

IUPAC Name: this compound
Molecular Formula: C17H27ClN2O2
CAS Number: 1690787-08-6

The biological activity of this compound is believed to involve modulation of specific enzymes and receptors. The structural features imply that it may interact with:

  • Enzymatic Targets: It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding: The compound could bind to neurotransmitter receptors or other cellular targets, potentially influencing signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Neuroprotective Activity: Similar compounds have shown promise in neurodegenerative models, suggesting potential protective effects against conditions like Alzheimer's disease.
  • Anti-inflammatory Properties: The ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of related compounds in vitro. It was found that certain derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Although specific data on this compound was not available, its structural similarity to effective compounds suggests potential efficacy in similar pathways .

Study 2: In Vivo Efficacy

In vivo studies using related compounds have demonstrated improvements in cognitive function in animal models of neurodegeneration. These studies highlight the importance of structure-activity relationships (SAR) in developing effective neuroprotective agents. The findings suggest that modifications to the tert-butyl carbamate structure can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamateStructureModerate anti-inflammatory effects
Tert-butyl N-(3-chloropropyl)carbamateStructureLimited neuroprotective effects

The comparison underscores the unique position of this compound due to its specific substituents that may enhance its interaction with biological targets.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the carbamate-protected amine core. Key steps include:

  • Amine Protection: Reacting the primary amine with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate .
  • Substituent Coupling: Introducing the 3-chlorophenyl ethylamino group via nucleophilic substitution or reductive amination, depending on precursor availability. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
  • Optimization Tips: Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of Boc anhydride) and solvent polarity (e.g., THF for improved solubility) to enhance yields (>75%) .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the 3-chlorophenyl aromatic signals (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z ~353 [M+H]⁺) and fragmentation patterns to validate the carbamate and ethylamino groups .
  • X-ray Crystallography: For resolving stereochemical ambiguities, single-crystal X-ray analysis using SHELX software refines bond angles and torsional strains in the 2-methylpropan-2-yl moiety .

Advanced: How can researchers address contradictory NMR data when analyzing stereoisomers or conformational flexibility?

Answer:
Discrepancies often arise from dynamic equilibria or diastereomeric mixtures. Mitigation strategies include:

  • Variable-Temperature NMR: Conduct experiments at low temperatures (–40°C) to "freeze" rotational conformers and resolve overlapping peaks .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations .
  • DFT Calculations: Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate proposed stereoisomers .

Advanced: What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses of the 3-chlorophenyl group in hydrophobic enzyme pockets (e.g., cathepsin L inhibitors) .
  • MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., Asp in proteases) .
  • QSAR Models: Corrogate substituent effects (e.g., Cl position) on bioactivity using Hammett constants or CoMFA analyses to guide structural modifications .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) to avoid inhalation risks (TLV: 50 ppm) .
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose of waste via licensed facilities (EPA/DOT guidelines) .

Advanced: How can researchers resolve low yields in the final carbamate coupling step?

Answer:
Common issues stem from competing hydrolysis or steric hindrance:

  • Activating Agents: Use DMAP (4-dimethylaminopyridine) or HOBt to accelerate carbamate formation under mild conditions (rt, 12–24 hr) .
  • Solvent Screening: Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce water content and stabilize intermediates .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (80°C, 30 min) to enhance reaction kinetics and purity (>90%) .

Advanced: What strategies validate the compound’s stability under physiological conditions for drug development?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC-UV at 254 nm. Carbamates are typically stable at pH 4–7 but hydrolyze rapidly in acidic/alkaline extremes .
  • Plasma Stability Assays: Expose to human plasma (37°C, 1–24 hr) and quantify intact compound using LC-MS/MS. tert-Butyl groups improve metabolic resistance compared to methyl carbamates .

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